1,2,3,4-Tetrahydroquinolin-8-YL dihydrogen phosphate
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for RU79073 are not widely documented in public literature. it is known that hydroquinolines can be synthesized through various methods, including the reduction of quinoline derivatives. Industrial production methods for RU79073 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
RU79073 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RU79073 has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
RU79073 exerts its effects by interacting with specific molecular targets and pathways. One of its known targets is the proto-oncogene tyrosine-protein kinase Src, which plays a role in cell signaling and cancer progression . The compound forms a complex with the SH2 domain of Src, which is involved in the recognition of phosphorylated tyrosine residues . This interaction disrupts the normal signaling pathways and can inhibit the growth of cancer cells.
Comparison with Similar Compounds
RU79073 is unique among hydroquinolines due to its specific structure and interactions with biological targets. Similar compounds include other hydroquinolines and quinoline derivatives, such as:
Quinoline: A heterocyclic aromatic organic compound with a similar structure but without the reduced double bond.
Hydroquinoline: A class of compounds that includes RU79073 and other derivatives with reduced double bonds in the quinoline moiety.
RU79073 stands out due to its specific binding to the SH2 domain of Src and its potential therapeutic applications.
Properties
Molecular Formula |
C9H12NO4P |
---|---|
Molecular Weight |
229.17 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinolin-8-yl dihydrogen phosphate |
InChI |
InChI=1S/C9H12NO4P/c11-15(12,13)14-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10H,2,4,6H2,(H2,11,12,13) |
InChI Key |
NSJSAHCLJYVEDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OP(=O)(O)O)NC1 |
Origin of Product |
United States |
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